molecular formula C7H8N2O2 B099991 2,6-Dimethyl-3-nitropyridine CAS No. 15513-52-7

2,6-Dimethyl-3-nitropyridine

Cat. No. B099991
CAS RN: 15513-52-7
M. Wt: 152.15 g/mol
InChI Key: AETHUDGJSSKZKT-UHFFFAOYSA-N
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Description

“2,6-Dimethyl-3-nitropyridine” is a chemical compound with the molecular formula C7H8N2O2 . It is a solid substance at 20°C and should be stored under inert gas .


Synthesis Analysis

The synthesis of nitropyridines, such as “2,6-Dimethyl-3-nitropyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This reaction yields the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The “2,6-Dimethyl-3-nitropyridine” molecule contains a total of 19 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

“2,6-Dimethyl-3-nitropyridine” has a molecular weight of 152.15 g/mol. It is a solid at 20°C and should be stored at a temperature between 0-10°C under inert gas . It is air sensitive . Its exact mass and monoisotopic mass are 152.058577502 g/mol .

Scientific Research Applications

Pharmaceutical Synthesis

2,6-Dimethyl-3-nitropyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its nitro group and pyridine ring make it a versatile precursor for the construction of complex molecules used in medication . For instance, it can be transformed into compounds that exhibit anti-inflammatory, analgesic, or antipyretic properties. Its derivatives are also explored for potential use in treating neurological disorders due to their ability to cross the blood-brain barrier.

Material Science

In material science, 2,6-Dimethyl-3-nitropyridine serves as a building block for creating novel materials with specific electronic or photonic properties . It can be used to synthesize ligands for metal-organic frameworks (MOFs), which have applications in gas storage, separation technologies, and catalysis.

Chemical Synthesis

This compound is instrumental in organic synthesis, where it is used to introduce the pyridine moiety into larger molecules . It is particularly useful in the synthesis of heterocyclic compounds, which are a mainstay in the development of new chemicals for industrial use, including dyes, pigments, and agrochemicals.

Agriculture

In the agricultural sector, derivatives of 2,6-Dimethyl-3-nitropyridine are used to create compounds that can function as herbicides or pesticides . These derivatives can disrupt the life cycle of pests and weeds, providing protection for crops and contributing to increased agricultural productivity.

Environmental Science

Research into the environmental impact of nitropyridines, including 2,6-Dimethyl-3-nitropyridine , is crucial for understanding their behavior in ecosystems . Studies focus on their degradation products, their persistence in soil and water, and their potential toxicity to wildlife. This research informs the safe handling and disposal of these compounds.

Analytical Chemistry

2,6-Dimethyl-3-nitropyridine: is used as a standard or reagent in analytical chemistry to calibrate instruments and validate methods . Its well-defined properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques to ensure accurate measurement and detection of substances.

Safety and Hazards

“2,6-Dimethyl-3-nitropyridine” is a flammable solid. It may cause respiratory irritation, serious eye irritation, and skin irritation. In case of contact with eyes or skin, rinse thoroughly with plenty of water and consult a physician. If swallowed, do not induce vomiting and consult a physician. Avoid breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Target of Action

Nitropyridines, the class of compounds to which 2,6-dimethyl-3-nitropyridine belongs, are known to interact with various biological targets due to their electron-deficient character .

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . These compounds have potential applications in medicinal chemistry, suggesting that 2,6-Dimethyl-3-nitropyridine may also influence related biochemical pathways.

Pharmacokinetics

The compound’s physical and chemical properties, such as its density (12±01 g/cm3), boiling point (2354±350 °C at 760 mmHg), and solubility in methanol , suggest that it may have specific pharmacokinetic characteristics that influence its bioavailability.

properties

IUPAC Name

2,6-dimethyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-4-7(9(10)11)6(2)8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETHUDGJSSKZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165816
Record name 2,6-Dimethyl-3-nitropyridine
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-3-nitropyridine

CAS RN

15513-52-7
Record name 2,6-Dimethyl-3-nitropyridine
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Record name 2,6-Dimethyl-3-nitropyridine
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Record name 2,6-Dimethyl-3-nitropyridine
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Record name 2,6-dimethyl-3-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,6-dimethyl-3-nitropyridine derivatives influence their activity as calcium channel modulators?

A: Research has shown that the substituents at the C-4 position of the 2,6-dimethyl-3-nitropyridine core significantly impact calcium channel modulation activity [, ]. For instance, a study found that compounds with a C-4 2-trifluoromethylphenyl, 2-pyridyl, or benzofurazan-4-yl substituent generally exhibited more potent smooth muscle calcium channel antagonist activity than those with a C-4 3-pyridyl or 4-pyridyl substituent []. Interestingly, the point of attachment of isomeric pyridyl substituents at the C-4 position also played a role, with 2-pyridyl demonstrating greater potency than 3-pyridyl and 4-pyridyl isomers []. Furthermore, replacing the traditional C-4 aryl or heteroaryl substituents with a C-4 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl (uracil) substituent resulted in a loss of in vitro calcium channel antagonist activity, suggesting that this modification is not a suitable bioisostere for calcium channel modulation [].

Q2: Can 2,6-dimethyl-3-nitropyridine derivatives function as nitric oxide donors?

A: While some 2,6-dimethyl-3-nitropyridine derivatives were designed to incorporate an O2‐alkyl‐1‐(pyrrolidin‐1‐yl)diazen‐1‐ium‐1,2‐diolate ester moiety as a potential nitric oxide donor, studies revealed that this particular moiety was not effective for nitric oxide release []. In vitro incubation with l-cysteine, rat serum, or pig liver esterase resulted in less than 1% nitric oxide release, indicating that this specific structural modification did not confer the desired nitric oxide donating properties [].

Q3: Have there been any attempts to explore alternative applications for 2,6-dimethyl-3-nitropyridine derivatives beyond calcium channel modulation?

A: Yes, research has explored the use of 2,6-dimethyl-3-nitropyridine derivatives as precursors for indole synthesis [, ]. Specifically, 4-alkyl-2,6-dimethyl-3-nitropyridine methiodides have been successfully utilized in recyclization reactions in the presence of ketones to yield indole derivatives [, ]. This highlights the versatility of the 2,6-dimethyl-3-nitropyridine scaffold for exploring diverse chemical transformations and potential applications in synthetic chemistry.

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